

# Molecular structure and weight of Tri-m-tolyl phosphate

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## Compound of Interest

Compound Name: *Tri-m-tolyl phosphate*

Cat. No.: *B031788*

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## Core Molecular Profile and Physicochemical Properties

**Tri-m-tolyl phosphate**, identified by CAS Number 563-04-2, is an aryl phosphate ester.[1][2] It is one of the three structural isomers of tricresyl phosphate (TCP), the others being the ortho- (ToCP) and para- (TpCP) substituted variants.[3][4] The distinction between these isomers is critical, as the toxicological profiles, particularly the neurotoxicity, are highly dependent on the position of the methyl group on the aryl ring. The ortho-isomer is a known neurotoxin, a characteristic not as pronounced in the meta- and para-isomers.[5][6]

Molecular Formula:  $C_{21}H_{21}O_4P$ [1][2]

Molecular Weight: 368.36 g/mol [1][2][7]

The structure consists of a central phosphate group bonded to three m-cresol moieties.

Caption: Molecular structure of **Tri-m-tolyl phosphate**.

## Physicochemical Data Summary

The physical properties of TmCP dictate its behavior in various matrices, which is critical for applications ranging from its use as a plasticizer to its analysis in environmental and biological samples.[7]

Property	Value	Source(s)
CAS Number	563-04-2	[1][2]
Physical State	Solid / Wax-like; Clear, slightly yellow to pink liquid	[7][8]
Melting Point	25.5 - 25.6 °C	[4][7]
Boiling Point	410 °C (at 760 mmHg)	[4][7]
Density	~1.16 g/cm <sup>3</sup>	[7]
Refractive Index	1.555 - 1.5575 (at 20 °C)	[7][8]
Water Solubility	Insoluble	[7]
LogP (Octanol-Water Partition Coeff.)	5.02 - 5.12	[4][9]
Vapor Pressure	1.1 x 10 <sup>-7</sup> mmHg	[8]

## Synthesis and Structural Elucidation

### Synthesis Protocol: Alkaline Esterification

A prevalent method for synthesizing **Tri-m-tolyl phosphate** is the esterification of m-cresol with phosphorus oxychloride. The use of an alkaline medium, such as aqueous sodium hydroxide, offers advantages like shorter reaction times and lower reaction temperatures compared to conventional methods.[10]

**Causality:** The sodium hydroxide acts as a base to neutralize the HCl byproduct formed during the reaction, driving the equilibrium towards the product side and preventing acid-catalyzed side reactions.

#### Step-by-Step Methodology:

- **Reactant Charging:** In a suitable reaction vessel, charge m-cresol and an organic solvent.
- **Initiation:** Add phosphorus oxychloride dropwise to the m-cresol solution while maintaining a controlled temperature.

- **Neutralization:** Concurrently or subsequently, add a concentrated aqueous solution of sodium hydroxide to neutralize the forming HCl. The rate of addition is critical to control the reaction's exothermicity.
- **Reaction:** Maintain the mixture at a specified temperature (e.g., optimized based on solvent and concentration) with vigorous stirring until the reaction is complete, as monitored by a suitable technique like TLC or GC.[10]
- **Workup:** Upon completion, perform a phase separation. The organic layer is washed with water and/or brine to remove inorganic salts and residual base.
- **Purification:** The crude product is purified, typically by vacuum distillation, to yield high-purity **Tri-m-tolyl phosphate**. [10]



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Caption: Synthesis workflow for **Tri-m-tolyl phosphate**.

## Spectroscopic Characterization

Structural confirmation and purity assessment of TmCP rely on standard spectroscopic techniques.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the methyl protons. The aromatic protons typically appear as a complex multiplet in the range of  $\delta$  7.0-7.4 ppm. The three equivalent methyl groups (CH<sub>3</sub>) will produce a sharp singlet at approximately  $\delta$  2.3 ppm.[11]
- **<sup>13</sup>C NMR Spectroscopy:** The carbon spectrum will show distinct signals for the methyl carbons, the four unique aromatic carbons of the tolyl ring, and the carbon attached to the phosphate ester oxygen.

- **$^{31}\text{P}$  NMR Spectroscopy:** Phosphorus NMR is a highly specific technique for organophosphorus compounds. TmCP will exhibit a single resonance in the characteristic chemical shift range for phosphate triesters.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides functional group information. Key absorptions include a strong band around  $1290\text{--}1300\text{ cm}^{-1}$  for the  $\text{P}=\text{O}$  stretching vibration and bands in the  $1100\text{--}1000\text{ cm}^{-1}$  region corresponding to the  $\text{P-O-C}$  (aryl) stretching.<sup>[12]</sup> Aromatic  $\text{C}=\text{C}$  and  $\text{C-H}$  stretching vibrations will also be present.<sup>[12]</sup>
- **Mass Spectrometry (MS):** Electron Impact (EI) mass spectrometry will show a molecular ion peak  $[\text{M}]^+$  at  $m/z$  368.<sup>[8][13]</sup> Common fragmentation patterns involve the loss of tolyl and tolyloxy radicals.

## Analytical Methodologies

Quantitative and qualitative analysis of TmCP is essential for quality control, environmental monitoring, and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical tools.

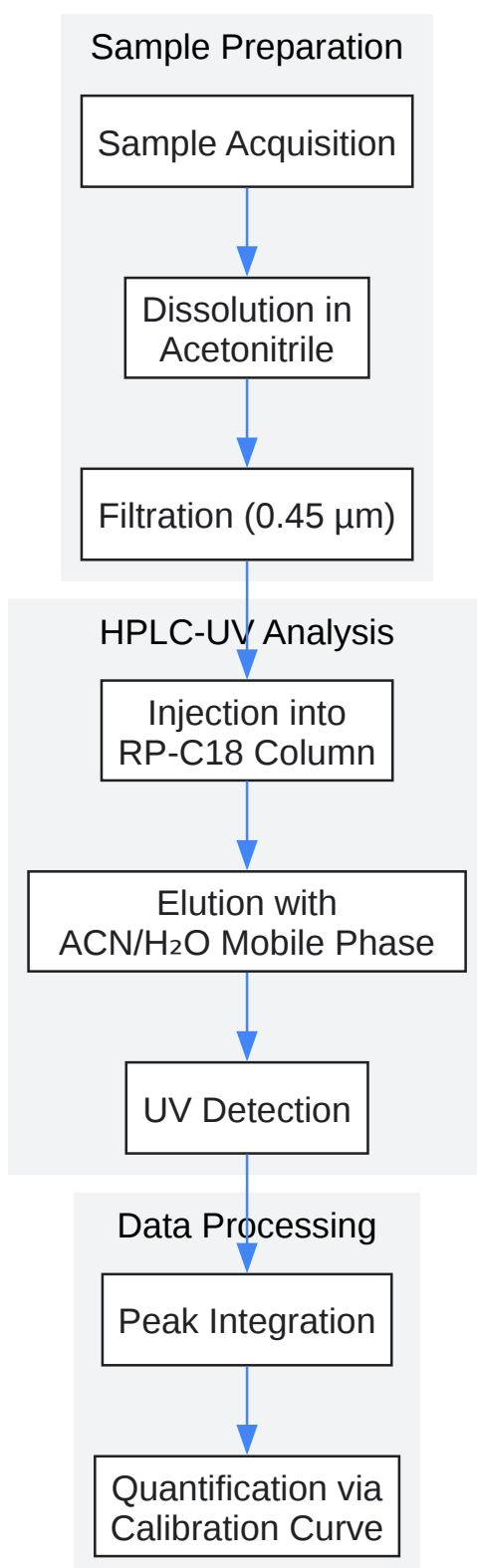
### Protocol: Reverse-Phase HPLC Analysis

This method is suitable for quantifying TmCP in various matrices.<sup>[9]</sup>

**Self-Validation Principle:** The method's reliability is ensured by running standards to establish a calibration curve, using an internal standard to correct for injection volume variability, and performing spike-and-recovery experiments to assess matrix effects.

- **Sample Preparation:** Dissolve the sample in a suitable organic solvent (e.g., acetonitrile) and filter through a  $0.45\text{ }\mu\text{m}$  syringe filter to remove particulates.
- **Chromatographic System:** Utilize an HPLC system equipped with a C18 reverse-phase column.
- **Mobile Phase:** An isocratic or gradient mobile phase of acetonitrile and water is typically used.<sup>[9]</sup> For MS detection, a volatile acid like formic acid is substituted for non-volatile acids like phosphoric acid.<sup>[9]</sup>

- Injection: Inject a defined volume (e.g., 10  $\mu$ L) of the prepared sample.
- Detection: Monitor the column effluent using a UV detector at a wavelength where the analyte exhibits strong absorbance (typically around 254 nm).
- Quantification: Compare the peak area of the analyte to a calibration curve generated from certified reference standards.



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Caption: General workflow for the analysis of TmCP by HPLC.

## Gas Chromatography (GC) Analysis

GC is also widely used, particularly for volatile and semi-volatile compounds. For phosphorus-containing molecules like TmCP, a Flame Photometric Detector (FPD) operating in phosphorus mode provides excellent sensitivity and selectivity against a complex matrix.[14] The method can also be performed with a Mass Spectrometer (GC-MS) for definitive identification.[15]

## Toxicological Profile and Metabolism

For professionals in drug development and safety assessment, understanding the toxicological context is paramount. Commercial tricresyl phosphate (TCP) is a complex mixture of isomers.[4] The toxicity is primarily driven by the ortho-isomer (ToCP), which can be metabolized to a potent neurotoxin, saligenin cyclic o-tolyl phosphate (SCOTP).[5] This metabolite irreversibly inhibits neuropathy target esterase (NTE), leading to organophosphate-induced delayed neuropathy (OPIDN).[5]

**Tri-m-tolyl phosphate** (TmCP) does not undergo this specific bioactivation pathway and is therefore significantly less neurotoxic.[8] However, it is still classified as harmful if swallowed or in contact with skin and is toxic to aquatic life with long-lasting effects.[16]

Recent studies have shown that the metabolism of TCP isomers is complex and isomer-specific.[17] Metabolic pathways include hydrolysis, hydroxylation, and demethylation.[17] Notably, recent research has identified that demethylation of TCPs in biological systems could be an overlooked environmental source of the more toxic triphenyl phosphate (TPHP), challenging previous assumptions about TPHP's origins.[17]

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